

13-Dehydroxyindaconitine: A Technical Overview of its Origin, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15588451

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the diterpenoid alkaloid, **13-Dehydroxyindaconitine**. It covers the current understanding of its discovery, natural origin, generalized isolation protocols, and putative biological activities, with a focus on its potential anti-inflammatory and apoptotic mechanisms.

Discovery and Origin

13-Dehydroxyindaconitine is a naturally occurring C19-diterpenoid alkaloid. It has been identified as a constituent of plants from the Aconitum genus, which belongs to the Ranunculaceae family. Specifically, its isolation has been reported from the roots of Aconitum kusnezoffii Reichb., commonly known as Kusnezoff's monkshood.^[1] This genus is renowned for containing a wide array of structurally complex and biologically active diterpenoid alkaloids.

While the compound is known, specific details regarding the seminal publication of its discovery, including the researchers and the precise year of its first isolation and characterization, are not readily available in widely indexed scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of **13-Dehydroxyindaconitine** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₃₄ H ₄₇ NO ₉	[1]
Molecular Weight	613.74 g/mol	[1]
CAS Number	77757-14-3	
Class	C19-Diterpenoid Alkaloid (Aconitine-type)	

Quantitative Data

Detailed quantitative data from spectroscopic analysis is crucial for the unambiguous identification and characterization of natural products. However, specific, tabulated NMR and mass spectrometry data for **13-Dehydroxyindaconitine** are not available in the reviewed literature. For illustrative purposes, Tables 2, 3, and 4 provide the standard format for presenting such data.

Table 2: ¹H-NMR Spectroscopic Data (Illustrative) This table is a template. Experimental data for **13-Dehydroxyindaconitine** is not currently available.

Position	δH (ppm)	J (Hz)
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| ... | ... | ... |

Table 3: ¹³C-NMR Spectroscopic Data (Illustrative) This table is a template. Experimental data for **13-Dehydroxyindaconitine** is not currently available.

Position	δC (ppm)
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| ... | ... |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data (Illustrative) This table is a template. Experimental data for **13-Dehydroxyindaconitine** is not currently available.

Ion	Calculated m/z	Found m/z
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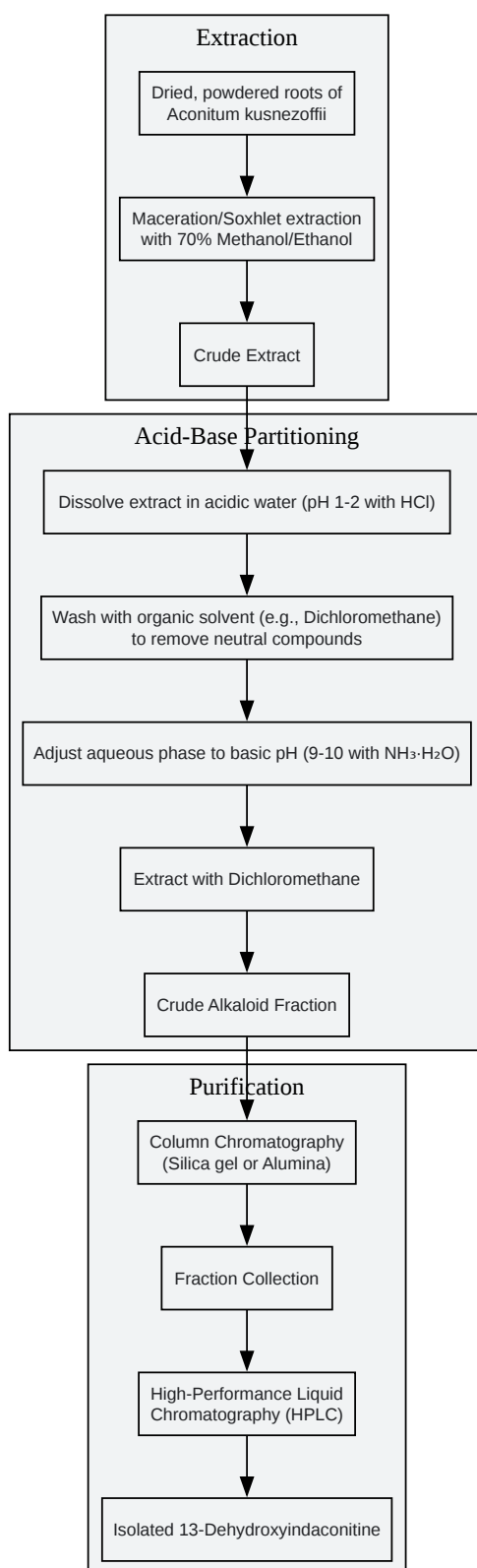
| [M+H]⁺ | ... | ... |

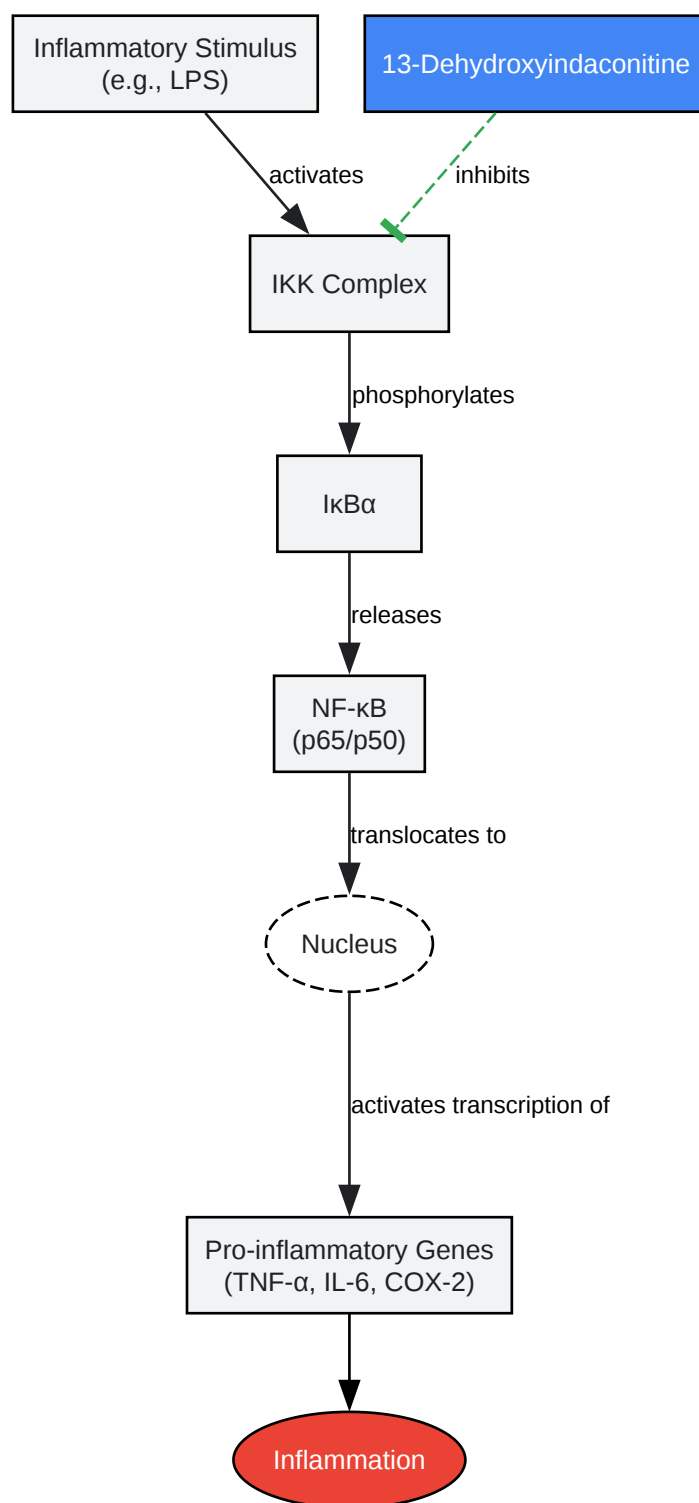
Experimental Protocols

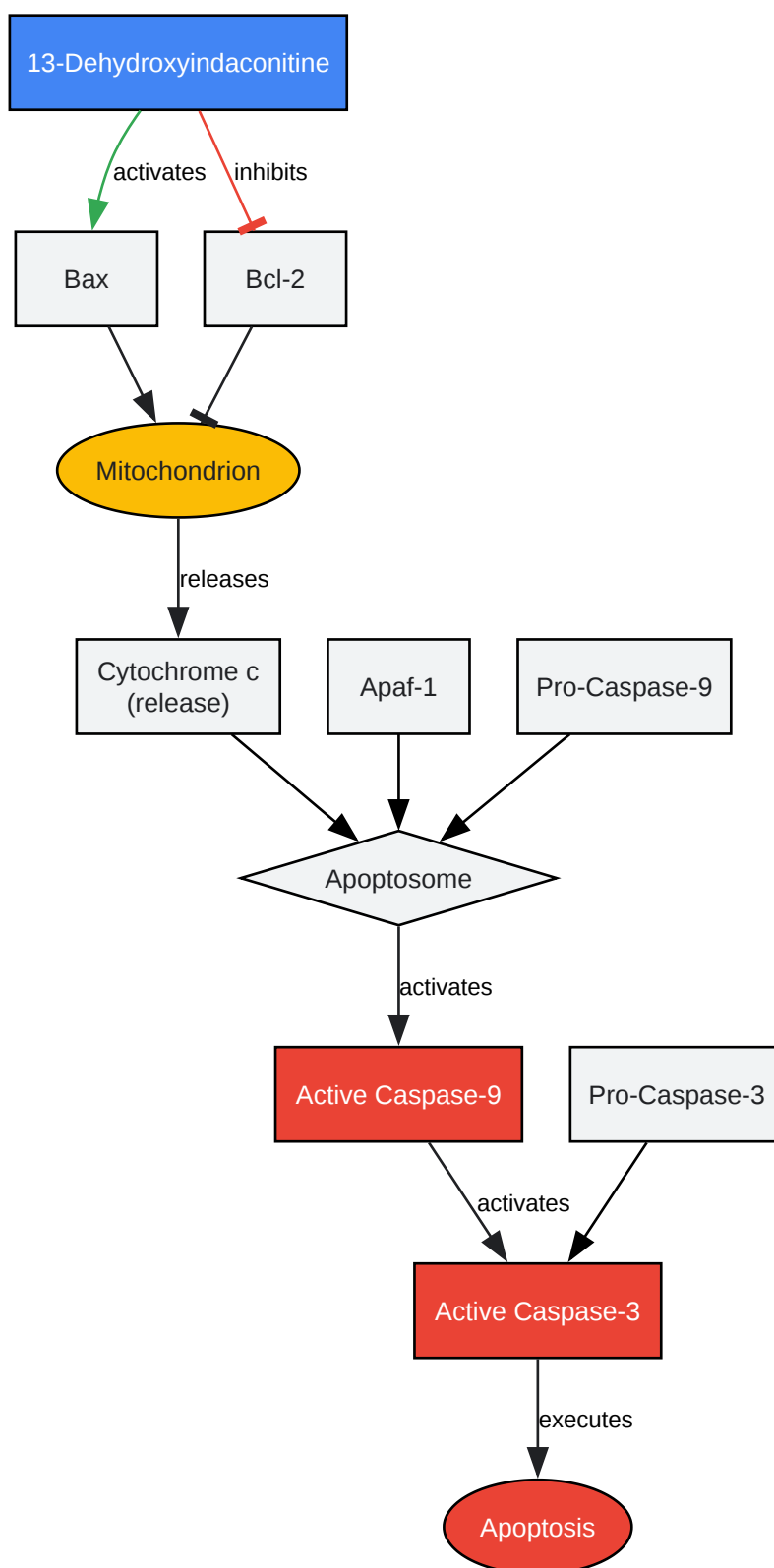
A specific, detailed experimental protocol for the isolation of **13-Dehydroxyindaconitine** has not been published. However, a generalized workflow for the extraction and purification of diterpenoid alkaloids from *Aconitum kusnezoffii* can be described. This protocol involves solvent extraction, acid-base partitioning, and chromatographic separation.

General Isolation Workflow

The diagram below outlines a typical workflow for the isolation of alkaloids from *Aconitum* species.







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References

- 1. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [13-Dehydroxyindaconitine: A Technical Overview of its Origin, Isolation, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588451#13-dehydroxyindaconitine-discovery-and-origin]

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